molecular formula C9H13N3O B13434068 2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one

2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one

Cat. No.: B13434068
M. Wt: 179.22 g/mol
InChI Key: SADAIPCZVMVQJB-UHFFFAOYSA-N
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Description

2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an aminoethyl group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one can be achieved through several methods One common approach involves the cyclization of appropriate precursors under controlled conditionsThe cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This typically includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminoethyl and cyclopropyl groups allows for versatile chemical modifications and enhances its potential as a multifunctional compound in various research and industrial applications .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-(2-aminoethyl)-6-cyclopropylpyridazin-3-one

InChI

InChI=1S/C9H13N3O/c10-5-6-12-9(13)4-3-8(11-12)7-1-2-7/h3-4,7H,1-2,5-6,10H2

InChI Key

SADAIPCZVMVQJB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCN

Origin of Product

United States

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